molecular formula C8H9Br2N3O B12304186 4-(4,6-Dibromopyrimidin-2-yl)morpholine

4-(4,6-Dibromopyrimidin-2-yl)morpholine

Cat. No.: B12304186
M. Wt: 322.98 g/mol
InChI Key: NJTWFRALIFWUSN-UHFFFAOYSA-N
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Description

4-(4,6-Dibromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H9Br2N3O. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dibromopyrimidin-2-yl)morpholine typically involves the reaction of morpholine with 4,6-dibromopyrimidine. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dibromopyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(4,6-Dibromopyrimidin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms on the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dibromopyrimidin-2-yl)morpholine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in medicinal applications .

Biological Activity

4-(4,6-Dibromopyrimidin-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and applications in pharmaceutical development.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9Br2N3O
  • Molecular Weight : 322.99 g/mol
  • CAS Number : 1600952-54-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine moiety is known for enhancing the pharmacokinetic properties of compounds, while the dibromopyrimidine component can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions may modulate enzyme activity and receptor signaling pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research has indicated that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. For instance, studies on related morpholine compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The presence of the morpholine ring is crucial for this activity, as it contributes to the overall structural integrity and binding affinity of the compounds .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been suggested that the dibromopyrimidine structure may interfere with cellular proliferation pathways. Specific studies have demonstrated that similar pyrimidine-containing compounds can inhibit cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of morpholine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results showed that certain compounds exhibited a percentage reduction in relative light units (RLU) when assessed using luciferase reporter phages (LRP) assay. Notably, compounds with structural similarities to this compound demonstrated significant activity against resistant strains of M. tuberculosis .
  • Pharmacological Review :
    • A review highlighted the medicinal chemistry aspects of morpholine derivatives, emphasizing their role as privileged structures in drug design. The review discussed various molecular targets relevant to therapeutic applications, including kinase inhibitors and other enzyme targets .

Data Table: Biological Activities of this compound Derivatives

Activity TypeObservationsReference
AntimicrobialSignificant activity against M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific kinases
Receptor ModulationInteraction with cellular receptors

Properties

Molecular Formula

C8H9Br2N3O

Molecular Weight

322.98 g/mol

IUPAC Name

4-(4,6-dibromopyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H9Br2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

NJTWFRALIFWUSN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Br)Br

Origin of Product

United States

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